molecular formula C9H10BNO2 B1392369 (6-methyl-1H-indol-2-yl)boronic acid CAS No. 953411-07-9

(6-methyl-1H-indol-2-yl)boronic acid

Cat. No.: B1392369
CAS No.: 953411-07-9
M. Wt: 174.99 g/mol
InChI Key: LFXUSTLDJZUIJL-UHFFFAOYSA-N
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Description

(6-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in material chemistry.

Safety and Hazards

Boronic acids, including “(6-methyl-1H-indol-2-yl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acid-based compounds, including “(6-methyl-1H-indol-2-yl)boronic acid”, continue to be a subject of research due to their versatile reactivity. Future directions include the development of novel chemistries using boron to fuel emergent sciences . The synthesis of new borinic acid derivatives is also a topic of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (6-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indoles using bis(neopentyl glycolato)diboron as the borylation reagent . This reaction is catalyzed by a rhodium catalyst and proceeds under mild conditions, making it an efficient and practical method for synthesizing indolylboronic acids.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale borylation reactions using similar catalytic systems. The scalability of these reactions makes them suitable for industrial applications, where high yields and purity are essential.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

    Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methyl-1H-indol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

(6-methyl-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXUSTLDJZUIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696290
Record name (6-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953411-07-9
Record name B-(6-Methyl-1H-indol-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953411-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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